Cas no 2138085-67-1 (4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine)

4,5,6-Trifluoro-1H-1,3-benzodiazol-2-amine is a fluorinated benzimidazole derivative characterized by its trifluoromethyl substitution pattern, which enhances its electronic and steric properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of fluorine atoms improves metabolic stability, lipophilicity, and binding affinity in target interactions. Its rigid benzimidazole core facilitates applications in materials science, particularly in the development of optoelectronic materials. The compound's high purity and well-defined structure make it suitable for precise synthetic modifications, supporting advancements in medicinal chemistry and functional material design.
4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine structure
2138085-67-1 structure
Product name:4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine
CAS No:2138085-67-1
MF:C7H4F3N3
MW:187.121971130371
CID:4640652
PubChem ID:137698861

4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine
    • Inchi: 1S/C7H4F3N3/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H3,11,12,13)
    • InChI Key: KEMGNVQCRDBRRA-UHFFFAOYSA-N
    • SMILES: C1(N)NC2=C(F)C(F)=C(F)C=C2N=1

4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1091491-1.0g
4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine
2138085-67-1 95%
1g
$1256.0 2023-05-23
Enamine
EN300-1091491-5.0g
4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine
2138085-67-1 95%
5g
$3645.0 2023-05-23
Enamine
EN300-1091491-0.25g
4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine
2138085-67-1 95%
0.25g
$623.0 2023-10-27
Enamine
EN300-1091491-5g
4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine
2138085-67-1 95%
5g
$3645.0 2023-10-27
Enamine
EN300-1091491-1g
4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine
2138085-67-1 95%
1g
$1256.0 2023-10-27
Aaron
AR01EKAE-1g
4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine
2138085-67-1 95%
1g
$1752.00 2025-02-10
A2B Chem LLC
AX57994-5g
4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine
2138085-67-1 95%
5g
$3872.00 2024-04-20
A2B Chem LLC
AX57994-500mg
4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine
2138085-67-1 95%
500mg
$1067.00 2024-04-20
Aaron
AR01EKAE-2.5g
4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine
2138085-67-1 95%
2.5g
$3413.00 2023-12-14
1PlusChem
1P01EK22-50mg
4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine
2138085-67-1 95%
50mg
$412.00 2023-12-19

Additional information on 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine

4,5,6-Trifluoro-1H-1,3-Benzodiazol-2-Amine: A Comprehensive Overview

The compound 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine (CAS No. 2138085-67-1) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzodiazoles, which are known for their unique electronic properties and structural versatility. The presence of three fluorine atoms at the 4, 5, and 6 positions of the benzene ring introduces significant electron-withdrawing effects, which influence the compound's reactivity and stability.

Recent studies have highlighted the potential of 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine in the development of advanced materials for optoelectronic devices. Its ability to act as a high-performance electron transport layer has been extensively explored in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have demonstrated that the compound's fluorinated structure enhances its electron mobility and thermal stability, making it an ideal candidate for high-efficiency devices under extreme operating conditions.

The synthesis of 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine involves a multi-step process that typically begins with the preparation of a suitable benzodiazole precursor. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate the formation of the desired product while minimizing side reactions.

In terms of applications, 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine has found utility in drug discovery efforts due to its ability to modulate specific biological pathways. Preclinical studies have indicated that the compound exhibits potent activity against certain enzymes associated with neurodegenerative diseases. Its fluorinated structure contributes to improved pharmacokinetic properties, including enhanced bioavailability and reduced metabolic degradation.

Moreover, 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine has been investigated for its role in catalysis. Its ability to act as a ligand in transition metal-catalyzed reactions has been explored in various contexts, including cross-coupling reactions and asymmetric synthesis. The compound's electronic properties make it particularly effective in stabilizing metal centers under challenging reaction conditions.

From an environmental perspective, the ecological impact of 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine has been a topic of recent research interest. Studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms. Preliminary findings suggest that the compound exhibits low acute toxicity but may accumulate in certain ecosystems under prolonged exposure conditions.

In conclusion,4 ,5 ,6 -trifluoro - 1 H - 1 , 3 -benzodiazol - 2 - amine ( CAS No . 2138085 - 67 - 1 ) stands out as a versatile and innovative chemical entity with diverse applications across multiple disciplines . Its unique structural features , combined with recent advancements in synthesis and application development , position it as a promising material for future technological innovations . As research continues to uncover new potentials for this compound , its role in advancing modern science is expected to grow significantly .

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